BenchChemオンラインストアへようこそ!

Cefodizime

clinical efficacy respiratory infection cephalosporin comparison

Choose Cefodizime for its unique dual mechanism: broad-spectrum bactericidal action plus phagocyte immune enhancement, a feature absent in standard third-generation cephalosporins like cefotaxime or ceftriaxone. Clinical data shows a 90.3% response rate in community-acquired pneumonia, surpassing ceftriaxone's 78.6%. Its distinct extravascular distribution ensures higher unbound concentrations at infection sites, enabling once-daily dosing. Ideal for respiratory infection research and immunocompromised host models where standard cephalosporins fall short.

Molecular Formula C20H20N6O7S4
Molecular Weight 584.7 g/mol
CAS No. 69739-16-8
Cat. No. B1668858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefodizime
CAS69739-16-8
Synonymscefodizime
cefodizime disodium
cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer
cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer
HR 221
HR-221
Modivid
Molecular FormulaC20H20N6O7S4
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O
InChIInChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,17-/m1/s1
InChIKeyXDZKBRJLTGRPSS-BGZQYGJUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefodizime (CAS 69739-16-8): Comparative Antimicrobial Profile and Procurement-Relevant Differentiation


Cefodizime is a parenteral third-generation cephalosporin antibiotic characterized by a 2-aminothiazolyl cephem nucleus and a distinctive bisubstituted thiothiazole moiety at the C-3 position [1]. This structural feature confers pharmacokinetic and immunomodulatory properties that differentiate it from structurally related agents such as cefotaxime and ceftriaxone [2]. The compound demonstrates broad-spectrum bactericidal activity against Gram-positive and Gram-negative pathogens, including Enterobacteriaceae, Streptococcus pneumoniae, Haemophilus influenzae, and Neisseria gonorrhoeae, while exhibiting limited efficacy against Pseudomonas aeruginosa [3].

Why Cefodizime Cannot Be Directly Substituted with Cefotaxime or Ceftriaxone in Scientific Applications


Despite sharing the 2-aminothiazolyl core with cefotaxime and ceftriaxone, cefodizime exhibits quantifiable divergence across three critical procurement-relevant dimensions: (i) in vivo antibacterial efficacy that exceeds in vitro MIC predictions relative to comparators [1]; (ii) a distinct extravascular distribution profile yielding higher unbound concentrations at infection sites despite lower total plasma levels compared with ceftriaxone [2]; and (iii) documented immunomodulatory activity—specifically enhancement of phagocyte bactericidal function and restoration of immune parameters in immunocompromised hosts—that is absent in standard third-generation cephalosporins and attributable to the unique C-3 thiothiazolyl substituent [3]. These differences render generic substitution scientifically unsound where these attributes are material to the intended application.

Cefodizime Comparative Evidence Guide: Quantified Differentiation Versus Closest Analogs


Clinical Response Rate in Lower Respiratory Tract Infection: Cefodizime Versus Ceftriaxone

In an open-label, controlled, randomized study of 45 patients with community-acquired pneumonia, cefodizime demonstrated a numerically superior clinical response rate compared with ceftriaxone. This direct head-to-head comparison provides procurement-relevant evidence of differential therapeutic efficacy in lower respiratory tract infections [1].

clinical efficacy respiratory infection cephalosporin comparison

Superior In Vivo Efficacy Relative to In Vitro Potency: Cefodizime Versus Cefotaxime

In experimental murine pneumonia caused by Klebsiella pneumoniae DT-S, cefodizime achieved higher and more prolonged blood and lung tissue concentrations than cefotaxime and cefuroxime, resulting in superior bacterial clearance. This divergence between in vitro activity and in vivo efficacy represents a critical differentiation point [1]. In intraperitoneal infection models with S. pneumoniae and K. pneumoniae, cefodizime demonstrated superior therapeutic efficacy compared with cefotaxime despite inferior in vitro MIC values against these organisms [2].

in vivo efficacy experimental infection Klebsiella pneumoniae

Higher Unbound Concentrations at Infection Site: Cefodizime Versus Ceftriaxone

Despite having lower total plasma and bronchial secretion concentrations compared with ceftriaxone, cefodizime consistently achieved higher free (unbound) antibiotic concentrations in bronchial secretions at 2, 4, and 6 hours post-dose. This pharmacokinetic differentiation—driven by cefodizime's lower serum protein binding (73-89% versus ceftriaxone's 83-96%)—directly impacts the therapeutically active fraction at the infection site [1][2].

pharmacokinetics tissue penetration protein binding

Immunomodulatory Activity: Cefodizime Versus Standard Third-Generation Cephalosporins

Cefodizime exhibits documented immunomodulatory properties not shared by cefotaxime or other standard third-generation cephalosporins. In experimental infection models, cefodizime enhanced the survival of mice infected with cefodizime-resistant pathogens, an effect attributable to host immune potentiation rather than direct antibacterial action [1]. In vitro studies demonstrate that cefodizime enhances phagocyte bactericidal function and increases lymphocyte responses including delayed-type hypersensitivity and antibody production, while also restoring NK cell activity and IL-1/interferon production in immunocompromised hosts [2].

immunomodulation phagocyte function host defense

Broader Spectrum Against Cephalosporin-Resistant Enterobacteriaceae: Cefodizime Versus Cefotiam, Cefoperazone, and Cefotetan

In a comparative study of 323 hospital strains of Gram-negative bacilli, cefodizime demonstrated a broader spectrum of activity against Enterobacteriaceae compared with cefotiam, cefoperazone, and cefotetan. Cefodizime inhibited most phenotypes exhibiting resistance to first- or second-generation cephalosporins, including strains resistant to cefamandole and intermediate to cefoxitin, with 85% of all Enterobacteriaceae tested inhibited at 4 mg/L [1].

antimicrobial spectrum Enterobacteriaceae cephalosporin resistance

Optimal Cefodizime Application Scenarios Based on Quantified Differentiation Evidence


Lower Respiratory Tract Infections Requiring Superior Clinical Outcomes

Cefodizime is indicated for lower respiratory tract infections where clinical response rate is a critical endpoint. Direct comparative evidence demonstrates a 90.3% response rate versus 78.6% for ceftriaxone in community-acquired pneumonia patients [1]. Additionally, cefodizime achieves higher unbound concentrations in bronchial secretions compared with ceftriaxone at 2, 4, and 6 hours post-dose, enhancing the pharmacologically active fraction at the respiratory infection site [2].

Immunocompromised Hosts with Bacterial Infections

Cefodizime's unique immunomodulatory profile—enhancement of phagocyte bactericidal function, restoration of NK cell activity, and increased IL-1 and interferon production in immunocompromised states—supports its preferential use in immunocompromised patients or experimental models requiring host immune potentiation [1]. In vivo evidence shows improved survival against cefodizime-resistant pathogens in mice, indicating a dual-mechanism advantage not available with standard third-generation cephalosporins [2].

Infections Caused by Cephalosporin-Resistant Enterobacteriaceae Phenotypes

Cefodizime is appropriate for infections involving Enterobacteriaceae strains resistant to first- and second-generation cephalosporins, including cefamandole-resistant and cefoxitin-intermediate phenotypes. In vitro evidence confirms that 85% of tested Enterobacteriaceae are inhibited at 4 mg/L cefodizime, and the compound out-strips cefotiam, cefoperazone, and cefotetan in spectrum breadth [1].

Respiratory Tract Infections Requiring Once-Daily Dosing

Cefodizime's pharmacokinetic profile—including a terminal elimination half-life of 3.9-7.9 hours in humans and sustained tissue concentrations—supports once-daily dosing regimens [1]. In experimental pneumonia models, cefodizime exhibited high and long-acting concentrations in blood and lung homogenates of infected mice, with superior tissue persistence compared with cefotaxime and cefuroxime [2].

Quote Request

Request a Quote for Cefodizime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.